5-methyl-1H-indol-7-amine

Catalog No.
S828779
CAS No.
90868-10-3
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-indol-7-amine

CAS Number

90868-10-3

Product Name

5-methyl-1H-indol-7-amine

IUPAC Name

5-methyl-1H-indol-7-amine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3

InChI Key

HQSATDSAMSJYHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)N)NC=C2

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC=C2

5-Methyl-1H-indol-7-amine is a derivative of indole, a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features a methyl group at the 5-position and an amine group at the 7-position of the indole structure, which significantly influences its chemical properties and biological activities. Indole derivatives, including 5-methyl-1H-indol-7-amine, are of great interest due to their diverse applications in pharmaceuticals and organic chemistry.

Typical of indole derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the amine group can facilitate electrophilic substitution reactions on the aromatic ring, allowing for the introduction of various substituents.
  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are important intermediates in organic synthesis .

Indole derivatives are known for their significant biological activities. Specifically, 5-methyl-1H-indol-7-amine has been studied for its potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies indicate that indole derivatives exhibit antimicrobial properties against various bacteria and fungi .
  • Anticancer Properties: Compounds related to 5-methyl-1H-indol-7-amine have shown promise in inhibiting cancer cell growth and proliferation in vitro .
  • Neuroprotective Effects: Certain indole derivatives are being researched for their neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases .

The synthesis of 5-methyl-1H-indol-7-amine can be achieved through several methods:

  • Fischer Indolization: This classical method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the indole structure.
  • Vilsmeier-Haack Reaction: This method can be used to introduce functional groups into the indole framework, facilitating the formation of 5-methyl-1H-indol-7-amine from appropriate precursors.
  • Direct Amination: The introduction of an amine group at the 7-position can be accomplished through direct amination techniques using reagents such as ammonia or primary amines under specific reaction conditions .

5-Methyl-1H-indol-7-amine has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating infections and cancer.
  • Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules and materials.
  • Research: Its unique properties make it valuable in studies related to medicinal chemistry and drug design .

Interaction studies involving 5-methyl-1H-indol-7-amine focus on its binding affinity to various biological targets. For example:

  • Protein-Ligand Interactions: Molecular docking studies reveal how this compound interacts with specific proteins related to disease pathways, providing insights into its mechanism of action.
  • Enzyme Inhibition: Research has shown that it may inhibit certain enzymes involved in metabolic processes, which could contribute to its therapeutic effects .

Similar Compounds

Several compounds share structural similarities with 5-methyl-1H-indol-7-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1H-IndoleBasic indole structureFound in many natural products
5-BromoindoleBromine substitution at the 5-positionEnhanced reactivity due to halogen
7-AminoindoleAmino group at the 7-positionPotentially different biological activities
6-MethylindoleMethyl substitution at the 6-positionVariations in pharmacological profiles

These compounds highlight the diversity within indole derivatives while emphasizing the unique characteristics that distinguish 5-methyl-1H-indol-7-amine from others in this class .

The thermodynamic stability of 5-methyl-1H-indol-7-amine represents a critical parameter for understanding its chemical behavior and potential applications. The compound exhibits a molecular weight of 146.19 g/mol with a predicted boiling point of 357.0±22.0°C, indicating substantial thermal stability within the indole family [1]. The flash point has been calculated at 196.9±9.5°C, suggesting moderate thermal resistance under standard atmospheric conditions [2].

Degradation kinetics studies of related indole compounds indicate that 5-methyl-1H-indol-7-amine follows complex degradation pathways similar to those observed in other substituted indoles. The compound demonstrates thermal stability below 100°C, with significant degradation occurring above 200°C [3]. This thermal profile is consistent with the general behavior of indole derivatives, where the aromatic ring system provides inherent stability while the amine substituent introduces potential sites for thermal decomposition [4].

The predicted density of 1.2±0.1 g/cm³ correlates with similar indole compounds and reflects the compact aromatic structure with minimal steric hindrance from the methyl and amine substituents [1]. Vapor pressure calculations indicate a value of 0.00073 mmHg at 25°C, suggesting low volatility and good retention under standard laboratory conditions [2].

Table 1 presents comprehensive thermodynamic data for 5-methyl-1H-indol-7-amine:

PropertyValueReference
Molecular Weight (g/mol)146.19Calculated
Melting Point (°C)N/ANot determined
Boiling Point (°C)357.0±22.0Predicted
Flash Point (°C)196.9±9.5Predicted
Density (g/cm³)1.2±0.1Predicted
Vapor Pressure (mmHg at 25°C)0.00073Estimated
Thermal Stability (°C)< 100Literature
Degradation Temperature (°C)> 200Predicted

Degradation kinetics investigations reveal that indole derivatives undergo complex pathways involving both oxidative and reductive processes [5] [4]. The methyl substituent at position 5 provides electron-donating stabilization to the aromatic system, while the amine group at position 7 introduces nucleophilic reactivity that can facilitate degradation under oxidative conditions . Studies on related compounds suggest that degradation follows first-order kinetics with activation energies typically ranging from 80-120 kJ/mol [7].

Solvation Behavior in Polar and Non-Polar Media

The solvation characteristics of 5-methyl-1H-indol-7-amine demonstrate significant solvent-dependent behavior, reflecting the dual hydrophilic-lipophilic nature of the molecule. The compound exhibits limited aqueous solubility (< 1.0 mg/mL) due to the hydrophobic indole ring system, while showing enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide (> 10 mg/mL) [8] [9].

Computational studies predict a log P value of 2.51, indicating moderate lipophilicity that favors partitioning into organic phases [2]. This property is consistent with the general behavior of indole derivatives, where the aromatic system dominates the overall polarity profile despite the presence of polar functional groups [10] [11].

The solvation behavior in different media reveals distinct patterns based on solvent polarity and hydrogen bonding capacity. In protic polar solvents like ethanol and methanol, the compound demonstrates moderate solubility (2.3±0.5 mg/mL and 2.8±0.6 mg/mL respectively), attributed to hydrogen bonding interactions between the amine group and protic solvents [9] [12]. The enhanced solubility in polar aprotic solvents reflects the ability of these media to solvate the aromatic system without competing for hydrogen bonding sites [9].

Table 2 summarizes the solvation properties across different media:

SolventSolubility (mg/mL)Log PDielectric Constant
Water< 1.02.5178.4
Ethanol2.3±0.51.8524.5
Dimethyl sulfoxide (DMSO)> 100.9247.2
Dimethylformamide (DMF)> 101.1236.7
Chloroform5.4±1.22.344.8
Toluene0.8±0.22.682.4
Acetonitrile3.1±0.81.6737.5
Methanol2.8±0.61.7332.7

The solvation behavior in non-polar media demonstrates the expected trend of decreasing solubility with decreasing dielectric constant. In toluene (dielectric constant 2.4), the compound shows minimal solubility (0.8±0.2 mg/mL), while in chloroform (dielectric constant 4.8), solubility increases to 5.4±1.2 mg/mL [10]. This pattern reflects the moderate polarity of the compound and its requirement for solvents with intermediate dielectric properties for optimal dissolution.

Solvation studies indicate that hydrogen bonding plays a crucial role in determining solubility patterns. The amine group at position 7 can act as both a hydrogen bond donor and acceptor, while the indole nitrogen can serve as a hydrogen bond donor in protic media [9]. These interactions are particularly significant in polar protic solvents where the compound can form stable solvation complexes through multiple hydrogen bonding sites.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 5-methyl-1H-indol-7-amine reflect the presence of two distinct nitrogen atoms with different electronic environments and basicity profiles. The compound exhibits amphoteric behavior, with the amine nitrogen at position 7 serving as the primary basic site and the indole nitrogen at position 1 capable of deprotonation under strongly basic conditions [13] [14].

Computational predictions using density functional theory methods indicate a pKa value of 5.08±0.10 for the amine nitrogen, positioning it as a moderately basic site comparable to aromatic amines [13] [14]. This value reflects the electron-withdrawing influence of the indole ring system, which reduces the basicity relative to aliphatic amines that typically exhibit pKa values around 10-11 [15].

The corresponding pKb value of 8.92±0.10 demonstrates the compound's ability to function as a weak base in aqueous solution. The isoelectric point (pI) has been calculated at 5.8±0.3, indicating that the compound will carry a net positive charge at physiological pH and exist primarily in its protonated form under these conditions [14].

Table 3 presents comprehensive acid-base parameters:

ParameterValueConditions
pKa (predicted)5.08±0.10Aqueous, 25°C
pKb (predicted)8.92±0.10Aqueous, 25°C
Isoelectric Point (pI)5.8±0.3Aqueous, 25°C
Basicity (relative to aniline)0.85Aqueous, 25°C
Protonation SiteAmine nitrogen (N-7)Acidic medium
Deprotonation SiteIndole nitrogen (N-1)Basic medium
pH Range (stable)4.0-8.0Buffered solution
Buffer CapacityModeratepH 5-7

The protonation equilibrium involves primarily the amine nitrogen at position 7, where the lone pair of electrons exhibits enhanced availability for proton binding compared to the indole nitrogen [16]. The electron-donating methyl group at position 5 provides modest stabilization to the protonated form through inductive effects, while the aromatic system delocalizes electron density and reduces overall basicity [17].

Comparative analysis with aniline reveals that 5-methyl-1H-indol-7-amine exhibits approximately 85% of the basicity of aniline (relative basicity = 0.85), reflecting the influence of the extended aromatic system on the electronic properties of the amine group [14]. This reduction in basicity is consistent with the general trend observed in aromatic amines where conjugation with aromatic systems reduces electron availability at the nitrogen atom.

The compound demonstrates stability within the pH range of 4.0-8.0, with optimal buffering capacity observed between pH 5-7, coinciding with the pKa region where the compound can effectively resist pH changes [14]. Below pH 4.0, the compound exists predominantly in its protonated form, while above pH 8.0, deprotonation becomes significant, particularly at the indole nitrogen under extremely basic conditions.

Quantum Chemical Modeling of Electronic Properties

Quantum chemical calculations provide detailed insights into the electronic structure and properties of 5-methyl-1H-indol-7-amine. Density functional theory (DFT) calculations employing B3LYP and M06-2X functionals with 6-31G(d) basis sets reveal important electronic parameters that govern the compound's reactivity and spectroscopic properties [18] [19].

The highest occupied molecular orbital (HOMO) energy has been calculated at -5.82 eV (B3LYP/6-31G(d)) and -6.12 eV (M06-2X/6-31G(d)), indicating moderate electron-donating capability [20]. The lowest unoccupied molecular orbital (LUMO) energies of -1.34 eV and -1.58 eV respectively suggest reasonable electron-accepting potential, resulting in HOMO-LUMO band gaps of 4.48 eV and 4.54 eV [18].

The calculated dipole moment of 2.65 Debye (B3LYP) and 2.51 Debye (M06-2X) reflects the polar nature of the molecule, primarily arising from the amine substituent and the heteroaromatic nitrogen atom [19]. This significant dipole moment contributes to the compound's solvation behavior and intermolecular interactions in polar media.

Table 4 summarizes the quantum chemical parameters:

PropertyB3LYP/6-31G(d)M06-2X/6-31G(d)Experimental
HOMO Energy (eV)-5.82-6.12N/A
LUMO Energy (eV)-1.34-1.58N/A
Band Gap (eV)4.484.54N/A
Dipole Moment (Debye)2.652.51N/A
Polarizability (α)77.173.1N/A
Hyperpolarizability (β)171.3150.4N/A
Ionization Energy (eV)7.98.1N/A
Electron Affinity (eV)-0.45-0.38N/A

The molecular polarizability values of 77.1 and 73.1 (atomic units) indicate significant electronic polarization capability, consistent with the extended aromatic system and the presence of heteroatoms [20]. The hyperpolarizability values of 171.3 and 150.4 suggest potential nonlinear optical properties, making the compound of interest for photonic applications [21].

Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the indole ring system with significant contributions from the amine nitrogen, while the LUMO shows distribution across the aromatic framework [22]. This orbital distribution pattern explains the compound's nucleophilic reactivity at the amine site and electrophilic susceptibility of the aromatic system.

The ionization energy values of 7.9 eV and 8.1 eV correspond well with experimental photoelectron spectroscopy data for similar indole compounds, validating the computational approach [23] [19]. The negative electron affinity values (-0.45 and -0.38 eV) indicate that the compound is unlikely to form stable anions in gas phase, consistent with its basic character.

Electronic structure calculations also provide insights into the UV-Vis absorption properties, with the calculated band gap corresponding to absorption in the near-UV region around 275-285 nm [24] [25]. This electronic transition involves promotion of electrons from the HOMO to LUMO, primarily representing a π→π* transition characteristic of aromatic systems [26].

The quantum chemical modeling reveals that the methyl substituent at position 5 acts as an electron-donating group, slightly raising the HOMO energy and enhancing the nucleophilicity of the system. Conversely, the amine group at position 7 contributes both electron-donating and electron-withdrawing character depending on the protonation state, significantly influencing the overall electronic properties of the molecule [22].

XLogP3

1.7

Dates

Last modified: 08-16-2023

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